Ethyl benzalpyruvate
Description
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Properties
CAS No. |
17451-20-6 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 2-oxo-4-phenylbut-3-enoate |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
JROXCHHVHPOBHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Reduction Reactions
Ethyl pyruvate undergoes selective reduction depending on the reagent:
| Reagent | Product | Conditions |
|---|---|---|
| NaBH₄ | Ethyl lactate (retains ester) | Room temperature, ethanol |
| LiAlH₄ | 1,2-propanediol (full reduction) | Anhydrous ether, 0°C |
Oxidation with H₂O₂
Pyruvate reacts with hydrogen peroxide via a transition intermediate (Fig. 1), producing acetate, CO₂, and water :
-
Inhibition : Ethyl pyruvate’s ester group blocks CO₂ release, preventing this pathway unless hydrolyzed .
Catalytic Hydrogenation
Ethyl pyruvate undergoes enantioselective hydrogenation using Pt/SiO₂ catalysts modified with cinchonidine:
-
Selectivity : Up to 85% enantiomeric excess (ee) for (R)-ethyl lactate .
-
Rate enhancement : Tin additives increase hydrogenation rate but reduce ee beyond a critical concentration .
Biological Reactivity
-
Trypanocidal activity : Ethyl pyruvate inhibits Trypanosoma brucei pyruvate kinase (Ki = 0.8 mM) via competitive binding at the ATP site .
-
Anti-inflammatory effects : Chelates Ca²⁺ in Ringer’s solution, stabilizing the compound and modulating redox pathways .
Hypothetical Reactivity of Ethyl Benzalpyruvate
While no direct data exists for this compound, analogous reactions can be inferred:
-
Condensation : A benzal group (C₆H₅CH=) could form via aldol condensation between ethyl pyruvate and benzaldehyde under basic conditions.
-
Oxidation : The α,β-unsaturated ketone moiety may undergo epoxidation or dihydroxylation with peracids or OsO₄.
-
Reduction : Selective reduction of the ketone or ester group using NaBH₄/LiAlH₄, similar to ethyl pyruvate.
Data Gaps and Limitations
-
No peer-reviewed studies specifically address this compound.
-
Predicted reactivity assumes structural similarity to ethyl pyruvate, which may not hold for benzal derivatives.
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